![molecular formula C16H23NO4S2 B2524936 8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351602-76-0](/img/structure/B2524936.png)
8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C16H23NO4S2 and its molecular weight is 357.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound belongs to a class of chemicals known for their complex spirocyclic structures, which have been a subject of interest due to their unique chemical properties and potential applications. Research efforts have focused on developing novel synthesis methods for spirocyclic compounds, demonstrating the versatility of these methods in constructing structurally diverse molecules. For example, the synthesis of sulfur-containing spiro compounds has been explored, revealing the potential of these methods in generating compounds with varying functional groups and structural motifs (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).
Potential Applications in Drug Discovery
Spirocyclic compounds have been investigated for their potential applications in drug discovery. The structural complexity and diversity of these molecules make them suitable candidates for various biological targets. Research has been conducted to construct multifunctional modules for drug discovery, utilizing spirocyclic structures as novel, multifunctional, and structurally diverse modules (Li, Rogers-Evans, & Carreira, 2013). These efforts underscore the importance of spirocyclic compounds in the development of new therapeutic agents.
Supramolecular Chemistry and Crystal Engineering
Spirocyclic compounds also play a significant role in supramolecular chemistry and crystal engineering. The ability to form stable crystal structures with specific molecular arrangements makes these compounds interesting for the development of materials with specialized properties. Studies on cyclohexane-5-spirohydantoin derivatives have shed light on the relationship between molecular structure and crystal structure, highlighting the potential of spirocyclic compounds in material science and engineering (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Mechanism of Action
Target of action
The primary targets of a compound are usually proteins such as enzymes or receptors in the body. These targets play crucial roles in various biological processes. Without specific information on this compound, it’s hard to identify its primary targets .
Mode of action
The mode of action of a compound refers to how it interacts with its target. This could involve binding to a specific site on the target, inhibiting its function, or enhancing its activity .
Biochemical pathways
Biochemical pathways are a series of chemical reactions occurring within a cell. In these pathways, the transformation of one chemical compound, through a series of steps, leads to the formation of another chemical compound. Each step is facilitated by a specific enzyme .
Pharmacokinetics
This refers to how the body affects a specific drug after administration. It involves the processes of absorption, distribution, metabolism, and excretion (ADME). These processes determine the drug’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body .
Result of action
This refers to the molecular and cellular effects of the compound’s action. It could involve changes in cell function, gene expression, or signal transduction .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-(2-methoxy-4,5-dimethylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S2/c1-12-10-14(20-3)15(11-13(12)2)23(18,19)17-6-4-16(5-7-17)21-8-9-22-16/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNBEWVMTVHUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3(CC2)OCCS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
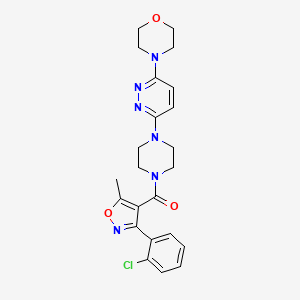
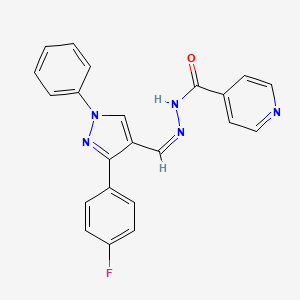
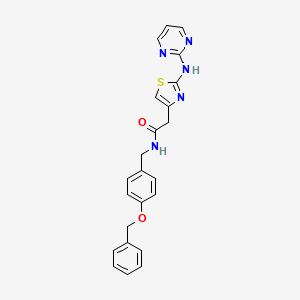
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2524859.png)
![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)
![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)
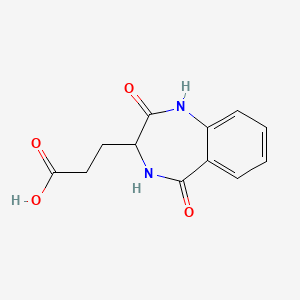
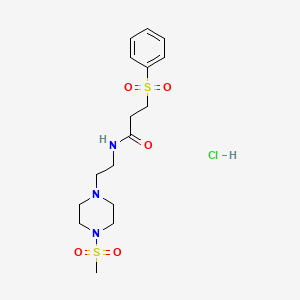
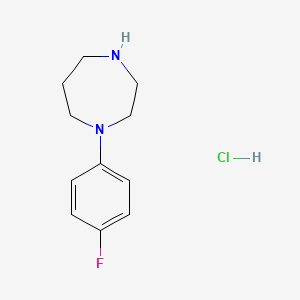

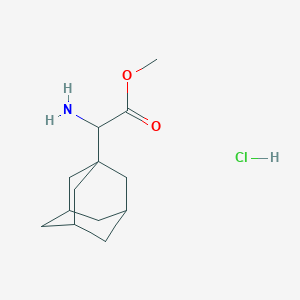
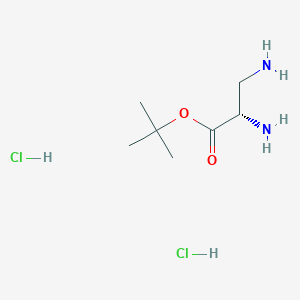
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)
